molecular formula C8H18N2O2 B13353655 5,5-Bis-(aminomethyl)-2,2-bis-(methyl)-1,3-dioxane

5,5-Bis-(aminomethyl)-2,2-bis-(methyl)-1,3-dioxane

Cat. No.: B13353655
M. Wt: 174.24 g/mol
InChI Key: JHLRQPKEOLTCOG-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine is an organic compound with the molecular formula C8H18N2O2. It is characterized by a dioxane ring structure with two methyl groups and two methanamine groups attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine typically involves multi-step reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with methanesulfonyl chloride to form the corresponding mesylate, followed by substitution with ammonia or an amine to yield the desired product . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine may involve similar synthetic routes but on a larger scale. The process typically includes rigorous purification steps such as distillation or recrystallization to achieve the required product quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding dioxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted dioxane compounds.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine is unique due to the presence of both methanamine groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanamine

InChI

InChI=1S/C8H18N2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6,9-10H2,1-2H3

InChI Key

JHLRQPKEOLTCOG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(CN)CN)C

Origin of Product

United States

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